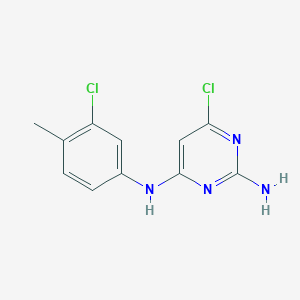

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound's official designation reflects its pyrimidine core structure with substitutions at the 2, 4, and 6 positions, where the 6-position bears a chlorine atom, the 4-position connects to an amino group that is further substituted with a 3-chloro-4-methylphenyl moiety, and the 2-position contains a primary amino group. The Chemical Abstracts Service has assigned registry number 6635-60-5 to this compound, providing a unique identifier within the global chemical literature database.

The nomenclature analysis reveals the compound's hierarchical structural organization, beginning with the pyrimidine heterocycle as the parent system. The systematic name precisely indicates the substitution pattern: 6-chloro specifies halogen substitution at the pyrimidine 6-position, while N4-(3-chloro-4-methylphenyl) designates the phenyl ring attachment through the 4-amino group with additional chloro and methyl substituents on the aromatic ring. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate cross-referencing in chemical databases and scientific literature.

Molecular Formula and Weight: Computational Validation

The molecular formula C11H10Cl2N4 establishes the elemental composition of 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine. Computational validation confirms a molecular weight of 269.13 grams per mole, calculated from the sum of atomic masses: carbon (11 × 12.011), hydrogen (10 × 1.008), chlorine (2 × 35.453), and nitrogen (4 × 14.007). This molecular weight places the compound within the intermediate range for pyrimidine derivatives, suitable for various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy.

The Simplified Molecular Input Line Entry System representation NC1=NC(Cl)=CC(NC2=CC=C(C)C(Cl)=C2)=N1 provides a linear notation that encodes the complete structural connectivity. This representation facilitates computational analysis and database searching while maintaining complete structural information. The presence of two chlorine atoms significantly influences the compound's physical properties, contributing approximately 71 grams per mole to the total molecular weight and substantially affecting electronegativity distribution throughout the molecule.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C11H10Cl2N4 | Elemental Analysis |

| Molecular Weight | 269.13 g/mol | Computational |

| Chlorine Content | 26.4% by mass | Calculated |

| Nitrogen Content | 20.8% by mass | Calculated |

X-ray Crystallographic Studies and Conformational Analysis

While specific X-ray crystallographic data for 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine remains limited in the current literature, analysis of related pyrimidine diamine structures provides valuable insights into expected conformational behavior. The compound's structural rigidity derives primarily from the planar pyrimidine ring system, which constrains rotational freedom around the N4-phenyl bond. The presence of chlorine substituents at both the pyrimidine 6-position and the phenyl 3-position creates significant steric interactions that influence preferred conformational states.

Computational conformational analysis suggests that the phenyl ring adopts a twisted orientation relative to the pyrimidine plane to minimize steric repulsion between the chlorine atoms. This twisted conformation is characteristic of N4-aryl-substituted pyrimidine diamines and significantly impacts the compound's electronic properties and potential biological interactions. The methyl group at the phenyl 4-position provides additional steric bulk that further restricts conformational flexibility and influences crystal packing arrangements.

The chlorine atoms serve as both electron-withdrawing groups and steric directors, creating a unique electronic environment that distinguishes this compound from other pyrimidine diamines. The 6-chloro substitution on the pyrimidine ring particularly affects the electronic distribution within the heterocycle, while the 3-chloro substitution on the phenyl ring influences the overall molecular dipole moment and intermolecular interactions.

Tautomeric Forms and Protonation State Predictions

The tautomeric behavior of 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine follows patterns established for diaminopyrimidine systems, though the chlorine substituents significantly modify the relative stabilities of different tautomeric forms. The compound can potentially exist in multiple tautomeric states involving proton transfer between the amino groups and the pyrimidine ring nitrogens. Density functional theory calculations on related diaminopyrimidine systems indicate that amino-imino tautomerism represents the primary equilibrium process.

The electron-withdrawing effect of the 6-chloro substituent stabilizes the canonical amino form by reducing electron density on the adjacent nitrogen atoms, thereby decreasing their basicity and proton affinity. This electronic effect shifts the tautomeric equilibrium toward forms where the amino groups remain protonated rather than participating in proton transfer to ring nitrogens. Comparative studies of 2,4-diaminopyrimidine derivatives demonstrate that halogen substitution at the 6-position generally favors retention of the diamino tautomer under physiological conditions.

Protonation state analysis reveals that the compound exhibits pH-dependent behavior with multiple ionizable sites. The primary amino group at the 2-position shows typical basicity for pyrimidine-2-amines, while the N4-substituted amino group exhibits reduced basicity due to conjugation with the electron-deficient phenyl ring. The presence of chlorine substituents further modulates these ionization constants, creating a complex pH-dependent speciation profile that influences solubility and intermolecular interactions.

| Tautomeric Form | Relative Stability | Electronic Factor |

|---|---|---|

| 2,4-Diamino | Most Stable | Cl electron withdrawal |

| 2-Amino-4-imino | Intermediate | Ring strain |

| 2-Imino-4-amino | Least Stable | Nitrogen basicity |

Comparative Structural Analysis with Analogous Pyrimidine Diamines

Structural comparison with analogous pyrimidine diamines reveals the distinctive characteristics imparted by dual chlorine substitution in 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine. The parent compound 2,4-diaminopyrimidine serves as the fundamental structural template, exhibiting planar geometry and extensive hydrogen bonding capabilities through its amino groups. Substitution at the N4 position with aromatic groups generally introduces conformational complexity and modifies electronic properties, as observed in related compounds such as 6-chloro-N4-(4-methylbenzyl)pyrimidine-2,4-diamine.

The presence of chlorine at the pyrimidine 6-position distinguishes this compound from unsubstituted analogs and significantly affects its chemical behavior. Comparative analysis with 6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine demonstrates how additional chlorine substitution on the phenyl ring influences electronic distribution and molecular properties. The specific positioning of chlorine at the phenyl 3-position, adjacent to the nitrogen attachment point, creates unique steric and electronic environments not observed in other substitution patterns.

Structural analysis reveals that the 4-methyl substitution on the phenyl ring provides a hydrophobic interaction site while maintaining the overall electronic characteristics of the aromatic system. This methyl group occupies a position that allows for favorable van der Waals interactions in molecular recognition processes, distinguishing this compound from analogs lacking alkyl substitution. The combination of halogen and alkyl substituents creates a balanced profile of electronic and steric effects that positions this compound uniquely within the pyrimidine diamine family.

| Compound | Molecular Weight | Cl Substitution | Key Structural Feature |

|---|---|---|---|

| 2,4-Diaminopyrimidine | 110.12 g/mol | None | Parent structure |

| Target Compound | 269.13 g/mol | 6-Cl, 3'-Cl | Dual halogenation |

| 6-Chloro-N4-(4-methylbenzyl) | 248.71 g/mol | 6-Cl only | Single halogen |

| 6-Chloro-N4-(3,5-dichlorophenyl) | 289.5 g/mol | 6-Cl, 3',5'-Cl | Triple halogenation |

Properties

IUPAC Name |

6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUEQLNPKFVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984982 | |

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-60-5 | |

| Record name | NSC52284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Process

- Starting Material: 2,4-diamino-6-hydroxypyrimidine.

- Reagent: Phosphorus oxychloride (POCl3).

- Reaction Conditions: Heating at 90–110 °C (optimal 105 °C) for 4–8 hours (optimal 6 hours).

- Molar Ratio: Weight ratio of 2,4-diamino-6-hydroxypyrimidine to POCl3 is 3.5–5:1 (preferably 3.5:1).

- Post-Reaction: Excess POCl3 is distilled off and recycled.

Quenching and Isolation

- Quenching Agent: Alcohols (C1–C4 lower alcohols or benzyl alcohol), with ethanol preferred for safety and efficiency.

- Quenching Temperature: 0–40 °C.

- Dispersing Agent: Organic solvents mutually soluble with phosphate esters, such as methanol, ethanol, benzyl alcohol, isopropanol, diethyl ether, ethyl acetate, acetone, or acetonitrile.

- Dispersant to Phosphate Ester Volume Ratio: 8–10:1.

- Filtration Temperature: -20 to 30 °C.

- Outcome: Formation of 2,4-diamino-6-chloropyrimidine hydrochloride.

Neutralization and Purification

- The hydrochloride salt is dissolved in water at ~70 °C.

- Neutralization with ammonia water to pH 6–7.

- Extraction with ethyl acetate.

- Drying and concentration yield pure 2,4-diamino-6-chloropyrimidine.

Yield and Efficiency

- Recovery rates exceed 70%, with optimal yields reaching 82%.

- The process is designed for industrial mass production with improved safety and cost-effectiveness due to alcohol quenching and phosphate ester recovery.

Introduction of the 3-Chloro-4-methylphenyl Group at N4 Position

The substitution of the N4 amino group with the 3-chloro-4-methylphenyl moiety typically involves nucleophilic aromatic substitution or amination reactions using the corresponding aryl amine.

General Methodology

- Starting Material: 2,4-diamino-6-chloropyrimidine.

- Aryl Amine: 3-chloro-4-methylaniline.

- Solvent: Isopropanol or other suitable polar solvents.

- Catalyst/Acid: A few drops of concentrated hydrochloric acid to facilitate the reaction.

- Reaction Conditions: Reflux conditions to promote substitution at the N4 position.

- Workup: Cooling, filtration, and purification by recrystallization or chromatography.

Literature Example

- Analogous pyrimidine derivatives have been synthesized by reacting 4-chloro-6-substituted pyrimidines with substituted anilines in isopropanol under reflux with acid catalysis.

- The reaction proceeds via nucleophilic attack of the aniline nitrogen on the pyrimidine ring, displacing a leaving group (often chlorine) at the 4-position.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Temperature | Yield/Notes |

|---|---|---|---|---|

| 1 | Chlorination of 2,4-diamino-6-hydroxypyrimidine | POCl3 (3.5–5:1 w/w), 90–110 °C, 4–8 h | 105 °C optimal | >70% yield, POCl3 recycled |

| 2 | Quenching with alcohol and dispersant addition | Ethanol or C1–C4 alcohol, dispersant (methanol, etc.) | 0–40 °C | Formation of hydrochloride salt |

| 3 | Neutralization and extraction | Ammonia water to pH 6–7, ethyl acetate extraction | ~70 °C dissolution | 75–82% yield of pure 2,4-diamino-6-chloropyrimidine |

| 4 | N4 substitution with 3-chloro-4-methylaniline | 3-chloro-4-methylaniline, isopropanol, HCl catalyst | Reflux | Formation of target compound |

Research Findings and Optimization Notes

- The use of alcohols for quenching POCl3 improves safety and reaction control compared to water quenching.

- The addition of a dispersing agent with low polarity enhances product separation and purity.

- Recovery and recycling of phosphate esters reduce environmental impact and cost.

- Neutralization pH control is critical to avoid decomposition or side reactions.

- The substitution step with aryl amines benefits from acid catalysis and reflux to achieve high conversion.

- Industrial-scale processes emphasize solvent recovery and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amines.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Ammonia, amine derivatives, palladium catalysts, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine-2,4-Diamine Derivatives

Key Insights :

- Compounds with bulkier N4 substituents (e.g., quinolinyl or pyrrolo[2,3-b]pyridinyl groups) show broader biological activity due to enhanced target binding .

Biological Activity

6-Chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative known for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural characteristics and the presence of chlorine and methyl groups, which may contribute to its biological efficacy.

- Molecular Formula : C11H10Cl2N4

- Molecular Weight : 269.13 g/mol

- CAS Number : Not specified in the results but can be derived from its chemical structure.

Biological Activity

The biological activity of 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine has been explored in various contexts, particularly in relation to its inhibitory effects on specific enzymes and its potential therapeutic applications.

Inhibitory Activity

- Kinase Inhibition : The compound has been investigated for its inhibitory effects on kinases, particularly those involved in cancer pathways. Kinases are critical in regulating cellular processes such as proliferation and survival. For instance, compounds similar to 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine have demonstrated efficacy against Src/Abl kinases, which are implicated in various malignancies .

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. For example, a related study indicated that certain pyrimidine derivatives could induce significant tumor regression in xenograft models of chronic myelogenous leukemia (CML), suggesting a promising avenue for further research into this compound's therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine:

- Study on Src/Abl Kinase Inhibitors : A series of substituted pyrimidines were evaluated for their effectiveness as Src/Abl inhibitors, showing robust antiproliferative activity against hematological malignancies. The findings suggest that modifications to the pyrimidine structure can enhance biological activity .

- Clinical Relevance : The compound's structural analogs have been tested in clinical settings, revealing their potential as effective therapeutic agents against specific types of cancer. The selectivity towards certain kinases indicates a targeted approach that could minimize side effects compared to traditional chemotherapies .

Research Findings

A summary of relevant research findings is presented in the following table:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between chloropyrimidine intermediates and substituted anilines. For example, heating 6-chloropyrimidine derivatives with 3-chloro-4-methylaniline in ethanol under acidic conditions (e.g., HCl) yields the target compound . Purity optimization involves HPLC (>98% purity) and recrystallization using solvents like ethanol or acetonitrile .

Q. How should researchers handle this compound safely in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water immediately. Waste should be segregated and disposed via certified hazardous waste services. Note: The compound shares handling risks with structurally similar chlorophenyl pyrimidines, which exhibit hazards like skin irritation (H315) and acute toxicity (H302) .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Analytical Workflow :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .

- LC-MS/HRMS : Validate molecular weight (expected [M+H]+: ~322.7 g/mol) and fragmentation patterns .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions common in pyrimidines) .

Advanced Research Questions

Q. How do substituents on the chlorophenyl group influence bioactivity, and what computational tools can predict this?

- Structure-Activity Relationship (SAR) : The 3-chloro-4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability. Replacements (e.g., fluorophenyl) alter electronic properties, affecting kinase inhibition (e.g., Aurora kinases) .

- Computational Methods : Use density functional theory (DFT) for electronic surface analysis and molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Data Reconciliation :

- Assay Variability : Compare IC50 values across cell lines (e.g., HCT-116 vs. HEK293) and normalize using control inhibitors.

- Metabolic Stability : Test in hepatocyte models to rule out rapid degradation .

- Orthogonal Validation : Cross-verify kinase inhibition via Western blot (phosphorylation status) and SPR (binding kinetics) .

Q. How can reaction engineering improve scalability while minimizing byproducts?

- Process Optimization :

- Continuous Flow Reactors : Enhance mixing and heat transfer for high-yield (>85%) synthesis .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry). For example, a 2^3 design can identify critical factors like HCl concentration .

Experimental Design Considerations

Q. What are best practices for designing stability studies under varying pH and temperature?

- Protocol :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 7 days) and analyze via HPLC for degradation products.

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >150°C for solid-state stability) .

Q. How can researchers leverage crystallography to understand solid-state interactions?

- Crystallographic Analysis :

- Hydrogen Bonding : Identify N–H···Cl or π-π stacking interactions using single-crystal XRD (resolution ≤ 0.8 Å) .

- Polymorph Screening : Screen solvents (e.g., DMSO, THF) to isolate metastable forms with improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.